molecular formula C13H12OS B2538470 1-(5-Benzylthiophen-2-yl)ethanone CAS No. 317335-12-9

1-(5-Benzylthiophen-2-yl)ethanone

Cat. No.: B2538470
CAS No.: 317335-12-9
M. Wt: 216.3
InChI Key: ZARLDFJGADJLPN-UHFFFAOYSA-N
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Description

1-(5-Benzylthiophen-2-yl)ethanone is an organic compound with the molecular formula C13H12OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a benzyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Benzylthiophen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 5-benzylthiophene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Benzylthiophen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

1-(5-Benzylthiophen-2-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Benzylthiophen-2-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiophene ring and benzyl group contribute to its binding affinity and specificity, influencing the pathways involved in its effects.

Comparison with Similar Compounds

    1-(5-Benzoylthiophen-2-yl)ethanone: Similar structure but with a benzoyl group instead of a benzyl group.

    1-(5-Methylthiophen-2-yl)ethanone: Features a methyl group on the thiophene ring.

    1-(5-Phenylthiophen-2-yl)ethanone: Contains a phenyl group attached to the thiophene ring.

Uniqueness: 1-(5-Benzylthiophen-2-yl)ethanone is unique due to its specific combination of a benzyl group and a thiophene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in synthesis and research.

Biological Activity

1-(5-Benzylthiophen-2-yl)ethanone, also known as benzylthiophenone, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. It has been particularly effective against Gram-positive bacteria, which are often more resistant to conventional antibiotics.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in certain cancer cell lines, suggesting potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. This inhibition disrupts essential cellular processes, leading to cell death or reduced growth.
  • Receptor Modulation : It has been suggested that this compound may interact with various receptors in the body, influencing signaling pathways related to inflammation and cancer progression .

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial activity.
  • Cancer Cell Line Analysis :
    • In vitro experiments on human breast cancer cell lines demonstrated that treatment with this compound at concentrations ranging from 10 to 100 µM resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Inflammation Model :
    • In an animal model of induced inflammation, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityStructural Features
1-(4-Methylphenyl)-2-thiophenecarboxaldehydeAntimicrobial, AnticancerThiophene ring with para-methyl substitution
Benzothiazole derivativesAntimicrobial, Anti-inflammatoryContains thiazole ring
Thiophene-based compoundsVarious (antioxidant, anticancer)Substituted thiophene rings

Properties

IUPAC Name

1-(5-benzylthiophen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-10(14)13-8-7-12(15-13)9-11-5-3-2-4-6-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARLDFJGADJLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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